Cas no 25436-90-2 (2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)-)
![2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)- structure](https://it.kuujia.com/scimg/cas/25436-90-2x500.png)
25436-90-2 structure
Nome del prodotto:2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)-
2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)-
- SMR000156255
- cid_6441458
- BDBM68055
- (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methyl-2-pentenoic acid
- MLS000574890
- Kolavenic acid
- HMS2218L20
- (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
- Cleroda-3,13E-dien-15-oic acid
- 2-Pentenoic acid, 3-methyl-5-(1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)-, (1S-(1alpha(E),2beta,4abeta,8aalpha))-
- (E)-5-[(1S, 2R, 4aR, 8aR)-1, 2, 4a, 5-tetramethyl-2, 3, 4, 7, 8, 8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
- CHEMBL1517738
- REGID_for_CID_6441458
- 25436-90-2
- NCGC00247604-01
- (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methyl-pent-2-enoic acid
-
- Inchi: InChI=1S/C20H32O2/c1-14(13-18(21)22)9-11-19(4)16(3)10-12-20(5)15(2)7-6-8-17(19)20/h7,13,16-17H,6,8-12H2,1-5H3,(H,21,22)/b14-13+/t16-,17-,19+,20+/m1/s1
- Chiave InChI: NLVMTSRTOGOFQD-MWRQYBNOSA-N
- Sorrisi: OC(/C=C(/CC[C@]1([C@H](C)CC[C@]2(C(=CCC[C@H]12)C)C)C)\C)=O
Proprietà calcolate
- Massa esatta: 304.24
- Massa monoisotopica: 304.24
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 502
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.2
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Densità: 0.968
- Punto di ebollizione: 416.1°C at 760 mmHg
- Punto di infiammabilità: 310.8°C
- Indice di rifrazione: 1.495
- LogP: 5.59630
2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)- Letteratura correlata
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
25436-90-2 (2-Pentenoic acid,3-methyl-5-[(1S,2R,4aR,8aR)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]-,(2E)-) Prodotti correlati
- 77842-31-0(2-(4-methylcyclohexylidene)acetic Acid)
- 1341925-26-5(2-(2,6-difluorophenyl)-4-methylaniline)
- 476321-54-7(3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide)
- 3351-52-8(1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene)
- 2138824-52-7(1-(2-Bromoethenyl)-1-methylcyclopropane)
- 937688-17-0(N-(2-METHOXYPHENYL)-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE)
- 1805485-07-7(2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-carbonyl chloride)
- 2228089-32-3(2-amino-4-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1235440-40-0(1-(4-aminopiperidin-1-yl)butan-1-one hydrochloride)
- 837364-59-7(1H-Indazole-3-carboxamide,5-iodo-N-methoxy-N-methyl-1-(tetrahydro-2H-pyran-2-yl)-)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
